1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to an azetidine ring with a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves several steps:
Amination: The starting material, alkyl 2-(bromomethyl)acrylates, undergoes amination to introduce the nitrogen atom.
Bromination: The intermediate product is then brominated to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes base-induced cyclization to form the azetidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as carbon, sulfur, oxygen, and nitrogen nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Isomerization: The azetidine ring can undergo cyclization and isomerization reactions to form different structural isomers.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, while the azetidine ring provides conformational constraints that enhance binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid: This compound has a similar structure but with the bromine atom at a different position.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the overall structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9BrN2O2 |
---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
1-(4-bromopyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-1-2-11-8(3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14) |
InChI-Schlüssel |
YVIPZZKBDIBFOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC=CC(=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.